QPy-TPA

Cell Death Ferroptosis Lipophilic Probe

Researchers studying programmed cell death require tools that can cleanly dissect ferroptotic vs. non-ferroptotic pathways. QPy-TPA is a quinazolinone-based lipophilic probe (MW 492.57) designed to address this challenge. - Induces a distinct, ferrostatin-1-insensitive cell death upon 400 nm light activation. - Localizes to lipid droplets (LDs) and upregulates oxidized PCs/PEs, enabling specific lipidomic profiling. - Favorable dark toxicity profile (>50% survival at 50 μM) for precise spatiotemporal control. Procurement ensures ≥98% purity, powder storage at -20°C, and ambient temperature shipping for research reliability.

Molecular Formula C33H24N4O
Molecular Weight 492.6 g/mol
Cat. No. B12379275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQPy-TPA
Molecular FormulaC33H24N4O
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=NC=C4)C5=NC(=O)C6=CC=CC=C6N5
InChIInChI=1S/C33H24N4O/c38-33-29-13-7-8-14-30(29)35-32(36-33)31-23-25(21-22-34-31)16-15-24-17-19-28(20-18-24)37(26-9-3-1-4-10-26)27-11-5-2-6-12-27/h1-23H,(H,35,36,38)/b16-15+
InChIKeySWPCNQJOYYFODP-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QPy-TPA Procurement Guide: A Quinazolinone-Based Lipophilic Probe for Non-Ferroptotic Cell Death and Lipid Dynamic Regulation


QPy-TPA is a quinazolinone-based lipophilic probe (CAS: 2738332-94-8, MW: 492.57 g/mol, molecular formula: C33H24N4O) designed for light-activated induction of lipid peroxidation and non-ferroptotic cell death [1]. It exhibits a maximum absorption wavelength of 400 nm and a maximum emission wavelength of 590 nm . Upon light irradiation, QPy-TPA localizes primarily to lipid droplets (LDs) and triggers a distinct, ferrostatin-1-insensitive cell death pathway, differentiating it from classical ferroptosis inducers [1].

Workflow
Light-activated probe for non-ferroptotic cell death pathway studies
Localization
Lipid droplet targeting for organelle-specific photodynamic research
Selection Context
Reported pathway differentiation from ferroptosis inducers

Why Generic Substitution Fails: The Critical Role of QPy-TPA's Non-Ferroptotic Cell Death Mechanism


Generic substitution with other lipophilic probes or ferroptosis inducers is not viable for studies requiring precise dissection of cell death pathways. QPy-TPA's unique mechanism of inducing non-ferroptotic cell death, coupled with its specific lipid droplet localization and distinct lipid regulation profile, makes it an essential tool for investigating alternative programmed cell death pathways [1]. Using a classical ferroptosis inducer would activate a different, ferrostatin-1-sensitive pathway, leading to confounding results in mechanistic studies [1].

This probe
QPy-TPA: non-ferroptotic cell death, lipid droplet localization
Structural analog
BODIQPy-TPA: ferroptosis, ER targeting
Pathway mismatch: analog activates a different cell death mechanism and organelle context
This probe
QPy-TPA: ferrostatin-1-insensitive lipid peroxidation
Classical ferroptosis inducer
Ferrostatin-1-sensitive pathway activation
Mechanism mismatch: inhibitor response profile may not transfer across death pathways

QPy-TPA vs. BODIQPy-TPA: Quantified Differences in Cell Death Pathway, Localization, and Lipid Regulation


QPy-TPA Induces Non-Ferroptotic Cell Death, Distinct from BODIQPy-TPA's Ferroptotic Pathway

QPy-TPA induces a non-ferroptotic cell death pathway, while its close structural analog BODIQPy-TPA specifically triggers ferroptosis. Cell death induced by QPy-TPA is not recoverable by the ferroptosis inhibitor ferrostatin-1 (Fer-1), whereas BODIQPy-TPA-induced death is Fer-1-dependent [1].

Cell death pathway
Head-to-head
Non-ferroptotic, not recoverable by Fer-1 vs. ferroptotic, Fer-1-dependent
Pathway-response context for cell death dissection
B16/HepG2 cells, light irradiation
Cell Death Ferroptosis Lipophilic Probe

QPy-TPA Localizes to Lipid Droplets, Diverging from BODIQPy-TPA's ER Targeting

QPy-TPA primarily localizes to lipid droplets (LDs), in contrast to its analog BODIQPy-TPA, which localizes to the endoplasmic reticulum (ER) [1]. This differential subcellular targeting is a key determinant of the distinct cell death pathways activated by these probes [1].

Subcellular localization
Head-to-head
Lipid droplets (LDs) vs. endoplasmic reticulum (ER)
Organelle-specific targeting context
Determines distinct death pathway activation
Subcellular Localization Lipid Droplets Endoplasmic Reticulum

QPy-TPA Induces a Unique Pattern of Lipid Regulation Distinct from BODIQPy-TPA

Lipidomic analysis revealed that QPy-TPA and BODIQPy-TPA induce different patterns of lipid regulation and lipid peroxidation upon light irradiation [1]. Specifically, QPy-TPA upregulates oxidized lipids, particularly phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs), through a non-ferroptotic mechanism .

Lipid regulation pattern
Head-to-head
Upregulated oxidized PCs/PEs via non-ferroptotic vs. distinct ferroptosis-driven pattern
Supports lipidomic comparison studies
Lipidomic analysis, in vitro light irradiation
Lipidomics Lipid Peroxidation Lipid Regulation

QPy-TPA Exhibits Photocytotoxicity in B16 and HepG2 Cells at 5 μM with a Favorable Therapeutic Window

QPy-TPA (5 μM) exhibits significant photocytotoxicity in B16 and HepG2 cells upon light irradiation, while maintaining >50% cell survival at concentrations up to 50 μM in the absence of light .

Photocytotoxicity window
Reported
Photocytotoxic at 5 μM; >50% survival at 50 μM dark
Supports light-controlled research models
B16/HepG2 cells, 48 h incubation; data to verify
Photocytotoxicity Cancer Cells Light-Activated

QPy-TPA: Validated Research Applications in Cell Death, Lipidomics, and Photodynamic Studies


Dissecting Non-Ferroptotic vs. Ferroptotic Cell Death Pathways

QPy-TPA is the ideal tool for researchers seeking to specifically activate a non-ferroptotic, lipid peroxidation-driven cell death pathway. Its use, in direct comparison with the ferroptosis-inducing analog BODIQPy-TPA, allows for clear differentiation of pathway-specific molecular events and lipid regulation, as demonstrated in the primary research article [1].

Investigating Lipid Droplet Biology and LD-Associated Cell Death

Given its specific localization to lipid droplets (LDs), QPy-TPA serves as a powerful photodynamic probe to study LD function, dynamics, and their role in programmed cell death. This is particularly valuable for research into metabolic disorders, cancer, and lipid storage diseases, where LDs play a crucial role [1].

Comparative Lipidomics to Map Cell Death Pathway-Specific Lipid Remodeling

QPy-TPA enables comparative lipidomic studies to uncover how distinct cell death mechanisms (ferroptosis vs. non-ferroptosis) differentially alter the cellular lipid landscape. The probe's ability to upregulate oxidized PCs and PEs through a unique pathway provides a specific perturbation for systems-level lipid analysis [1].

Light-Controlled, Spatially Precise Cell Ablation in Co-Culture or 3D Models

The light-dependent cytotoxicity of QPy-TPA, combined with its favorable dark toxicity profile (>50% survival at 50 μM), makes it suitable for precise spatiotemporal control of cell death in complex experimental setups, such as co-cultures or organoids, where selective ablation of specific cell populations is required .

Application
Selection Property
Validation Focus
Non-ferroptotic vs. ferroptotic pathway dissection
Ferrostatin-1-insensitive mechanism
Pathway-specific endpoint comparison
Lipid droplet biology and LD-associated death studies
Lipid droplet localization
Organelle-specific photodynamic response
Comparative lipidomics of cell death pathways
Distinct oxidized lipid upregulation pattern
Lipidome remodeling endpoint review
Light-controlled cell ablation in complex models
Reported photocytotoxicity window
Spatiotemporal control reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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